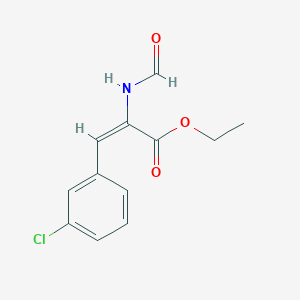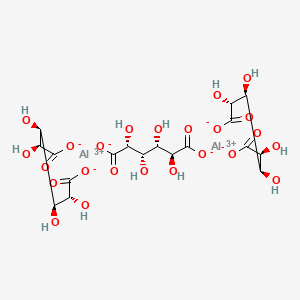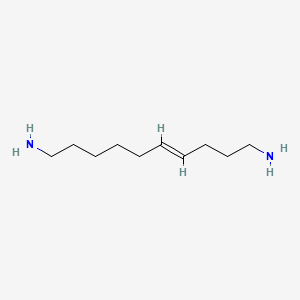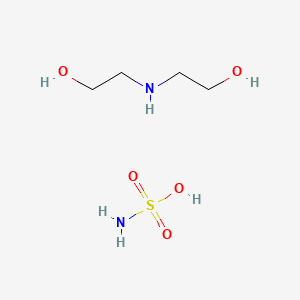
1,1-Dimethylpropyl phenoxyperoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylpropyl phenoxyperoxyacetate is an organic compound with the molecular formula C13H18O4 It is known for its unique chemical structure, which includes a phenoxy group and a peroxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethylpropyl phenoxyperoxyacetate typically involves the reaction of 1,1-dimethylpropyl alcohol with phenoxyacetic acid in the presence of a peroxidizing agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired peroxy compound. Common reagents used in this synthesis include hydrogen peroxide or organic peroxides, and the reaction is often conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethylpropyl phenoxyperoxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,1-Dimethylpropyl phenoxyperoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the manufacture of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 1,1-Dimethylpropyl phenoxyperoxyacetate exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and other biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
- 1,1-Dimethylpropyl peroxyacetate
- Phenoxyacetic acid
- tert-Butyl peroxyacetate
Comparison: 1,1-Dimethylpropyl phenoxyperoxyacetate is unique due to the presence of both a phenoxy group and a peroxyacetate moiety, which confer distinct reactivity and properties.
Propiedades
Número CAS |
94089-14-2 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-methylbutan-2-yl 2-phenoxyethaneperoxoate |
InChI |
InChI=1S/C13H18O4/c1-4-13(2,3)17-16-12(14)10-15-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clave InChI |
PQACISFNSXHXIP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OOC(=O)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



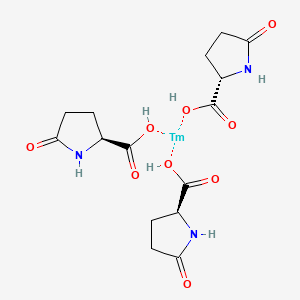


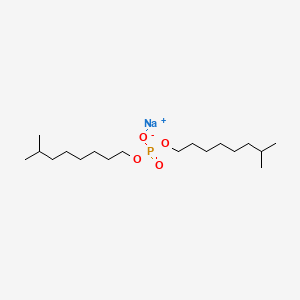
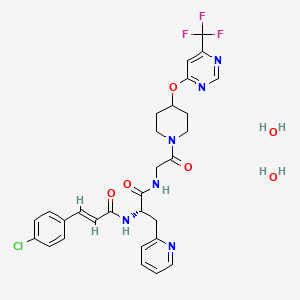
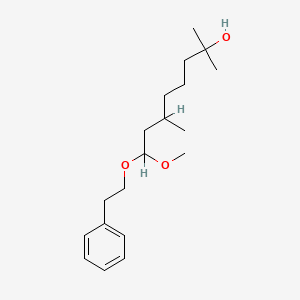
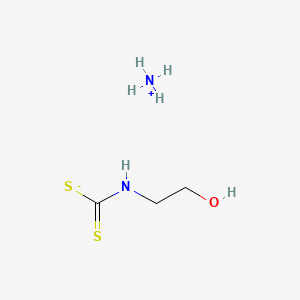
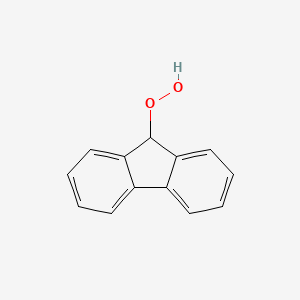
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
